Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate
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Overview
Description
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is a synthetic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyrimidine core, which is a fused heterocyclic system containing both triazole and pyrimidine rings.
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
For instance, some derivatives have been found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to interact with several biochemical pathways, depending on their specific biological activities .
Pharmacokinetics
For instance, a related compound, [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is soluble in dimethylformamide and methanol, slightly soluble in ethyl acetate and dichloromethane, and insoluble in petroleum ether .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to display moderate antiproliferative activities against various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out in dry ethyl acetate (EtOAc) at 0°C, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
7-aryl-5-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolopyrimidine core and exhibit similar biological activities.
5-aryl-7-methyl-2-amino[1,2,4]triazolo[1,5-a]pyrimidines: These compounds also share the triazolopyrimidine core but differ in the position of the aryl and methyl groups.
Uniqueness
Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazolopyrimidine derivatives .
Properties
IUPAC Name |
methyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-3-4-5-6-7-10(12(20)21-2)11-8-9-16-14-17-13(15)18-19(11)14/h8-10H,3-7H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLFBADQMXEABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1=CC=NC2=NC(=NN12)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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